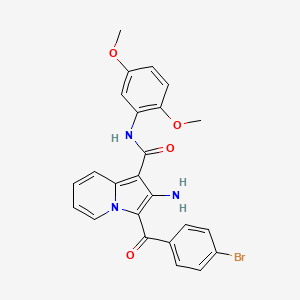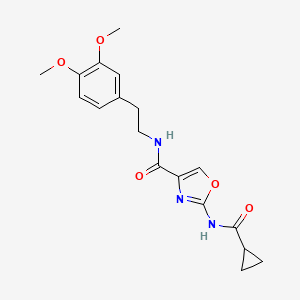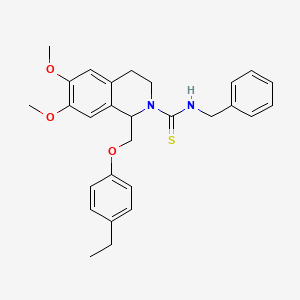
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide, also known as BRD-9424, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of a specific protein called BRD4. This protein is involved in the regulation of gene expression, and inhibition of BRD4 has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells and the production of inflammatory cytokines, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide for lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, the low yield of the synthesis method and the relatively high cost of the compound may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide. One area of interest is in the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is in the development of derivatives of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide and its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-bromobenzoyl chloride to form the intermediate product, which is further reacted with the appropriate amine to form the final product. The yield of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is typically around 30%.
Applications De Recherche Scientifique
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been shown to have potential as a therapeutic agent in several areas of scientific research. One area of interest is in the treatment of cancer. Studies have shown that 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide can inhibit the growth of cancer cells, particularly in breast and prostate cancer. Another area of interest is in the treatment of inflammation. 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been shown to inhibit the production of inflammatory cytokines, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-31-16-10-11-19(32-2)17(13-16)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLBULAPNRXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B2914557.png)



![(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B2914562.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2914564.png)
![methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2914566.png)
![N-(2,4-dimethoxyphenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2914567.png)
![Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2914568.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)
![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2914571.png)
